ARV-825 -

ARV-825

Catalog Number: EVT-260131
CAS Number:
Molecular Formula: C46H47ClN8O9S
Molecular Weight: 923.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ARV-825 is a PROTAC connected by ligands for Cereblon and BRD4. ARV-825 binds to BD1 and BD2 of BRD4.

JQ1

Relevance: JQ1 is a structurally distinct BET inhibitor compared to ARV-825 and serves as a key comparator compound in many studies to illustrate the advantages of PROTAC-mediated degradation over traditional occupancy-based inhibition. While both JQ1 and ARV-825 target BRD4, ARV-825 induces a more sustained degradation of BRD4, leading to prolonged downregulation of MYC and other target genes, and ultimately resulting in more potent and sustained antitumor activity compared to JQ1 [, , , , , , , , , , , , , , , , , , , ]. Notably, several studies have highlighted the superior efficacy of ARV-825 over JQ1 in overcoming stroma-mediated drug resistance and targeting leukemia-initiating cells [, , , ]. Additionally, JQ1 treatment has been shown to increase BRD4 protein levels in some instances, potentially counteracting its inhibitory effects, while ARV-825 consistently induces BRD4 degradation [, ].

OTX015

Relevance: OTX015 is another BET inhibitor that is structurally distinct from ARV-825 and is frequently used as a comparator compound in research to highlight the advantages of PROTAC-mediated degradation. Similar to JQ1, OTX015 demonstrates less potent and durable inhibition of BRD4 compared to ARV-825, leading to less sustained downregulation of target genes and reduced antitumor activity [, , , , ]. This difference in activity is attributed to the sustained degradation of BRD4 mediated by ARV-825 as opposed to the transient, occupancy-based inhibition by OTX015.

MZ1

Relevance: MZ1 is structurally distinct from ARV-825 but shares the same mechanism of action by employing cereblon-mediated degradation of BRD4 [, , ]. It exhibits a high degree of selectivity for BRD4 over other BET proteins, while ARV-825 degrades multiple BET proteins.

I-BET151

Relevance: I-BET151 represents another BET inhibitor, distinct from ARV-825, that is used in research to highlight the differences between conventional occupancy-based BET inhibitors and PROTAC-mediated degraders . I-BET151 transiently inhibits BRD4 function, whereas ARV-825 induces sustained BRD4 degradation. This difference in mechanism of action translates into a more potent and durable antitumor activity for ARV-825.

FS-ARV-825

Relevance: FS-ARV-825 is structurally related to ARV-825 and operates through the same cereblon-mediated degradation pathway to target BRD4 . The key difference lies in the covalent binding of FS-ARV-825 to cereblon, which enhances the drug's pharmacodynamics and potentially reduces the development of resistance compared to the reversible binding of ARV-825.

Source

ARV-825 was developed as a part of ongoing research into targeted protein degradation strategies. It combines the structure of OTX015, a known BRD4 inhibitor, with a ligand for cereblon, thereby enhancing the specificity and efficacy of BRD4 degradation .

Classification

ARV-825 falls under the category of small molecule PROTACs and is classified as a BRD4 inhibitor. Its mechanism involves dual functionality: acting both as an inhibitor of BRD4 and a recruiter for the E3 ligase cereblon, thereby facilitating targeted protein degradation.

Synthesis Analysis

Methods

The synthesis of ARV-825 involves several key steps that utilize standard organic chemistry techniques. The compound is synthesized through a series of reactions that include:

  1. Formation of the Core Structure: The initial step typically involves constructing the phthalimide scaffold, which is crucial for binding to cereblon.
  2. Covalent Modification: A fluorosulfate moiety can be introduced to enhance the covalent interaction with cereblon, leading to improved degradation efficiency .
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC), ensuring a purity level exceeding 95% .

Technical Details

The synthesis is monitored using HPLC coupled with mass spectrometry to confirm the formation of the desired product. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to elucidate the structure and confirm the purity of ARV-825 .

Molecular Structure Analysis

Structure

The molecular structure of ARV-825 includes a complex arrangement that allows for its dual functionality. Key features include:

  • Phthalimide Core: This portion is essential for binding to cereblon.
  • Bromodomain Inhibitor Moiety: This segment interacts specifically with BRD4.
  • Covalent Linker: Enhances stability and interaction with target proteins.

Data

The empirical formula and molecular weight are critical for understanding its properties:

  • Empirical Formula: C22H24ClF2N5O6S
  • Molecular Weight: Approximately 525.97 g/mol.
Chemical Reactions Analysis

Reactions

ARV-825 undergoes several key chemical reactions during its mode of action:

  1. Binding to BRD4: The compound binds to the bromodomain of BRD4.
  2. Recruitment of Cereblon: Once bound, ARV-825 recruits cereblon, facilitating ubiquitination.
  3. Degradation via Proteasome: The ubiquitinated BRD4 is then directed towards proteasomal degradation.

Technical Details

The efficiency of these reactions can be quantified using assays that measure protein levels before and after treatment with ARV-825, often employing techniques like Western blotting and quantitative PCR to assess degradation levels .

Mechanism of Action

Process

The mechanism by which ARV-825 exerts its effects involves several sequential steps:

  1. Binding: ARV-825 binds to BRD4, inhibiting its function.
  2. Cereblon Recruitment: The compound then recruits cereblon through its ligand.
  3. Ubiquitination: This recruitment leads to the ubiquitination of BRD4.
  4. Proteasomal Degradation: Ubiquitinated BRD4 is recognized by the proteasome and degraded.

Data

Studies indicate that treatment with ARV-825 results in significant reductions in BRD4 levels within hours, correlating with decreased expression of downstream target genes such as MYC .

Physical and Chemical Properties Analysis

Physical Properties

ARV-825 is characterized by:

  • Appearance: Typically exists as a white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Reactivity: The presence of functional groups allows for covalent interactions with target proteins.

Relevant data from stability studies suggest that ARV-825 maintains its efficacy over time when stored properly .

Applications

Scientific Uses

ARV-825 has potential applications in various fields, particularly in oncology:

  1. Cancer Therapy: It has demonstrated efficacy against multiple cancer types by targeting BRD4 for degradation.
  2. Research Tool: Used in studies investigating protein degradation pathways and their implications in cancer biology.
  3. Drug Development: Serves as a prototype for developing new PROTACs targeting other oncogenic proteins.
Introduction to ARV-825 and PROTAC Technology

Overview of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional small molecules designed to exploit the cell's natural protein degradation machinery. Unlike traditional inhibitors that merely block protein function, PROTACs facilitate the complete elimination of target proteins via the ubiquitin-proteasome system (UPS). This innovative approach consists of three critical molecular components: a ligand binding the target protein, a ligand recruiting an E3 ubiquitin ligase, and a chemical linker connecting these two moieties. The PROTAC molecule forms a ternary complex where the target protein is brought into proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome [4] [8]. This mechanism offers several advantages over conventional inhibition strategies, including the ability to target "undruggable" proteins that lack enzymatic activity or well-defined binding pockets, substoichiometric activity (a single PROTAC molecule can degrade multiple target protein molecules), and the potential to overcome resistance mechanisms that plague traditional occupancy-driven inhibitors [8] [9].

ARV-825 as a Heterobifunctional BRD4 Degrader

ARV-825 exemplifies the PROTAC approach through its meticulously engineered structure, comprising the BET inhibitor OTX015 linked to pomalidomide, a ligand for the E3 ubiquitin ligase cereblon (CRBN). This configuration enables ARV-825 to simultaneously bind BRD4 and recruit the CRL4CRBN E3 ubiquitin ligase complex. Structurally, the molecule features a thienodiazepine-based BRD4-binding moiety derived from OTX015, connected via a piperazine-piperidine-PEG linker to the phthalimide group of pomalidomide [5] [8]. This optimized architecture allows ARV-825 to bind with high affinity to both bromodomains (BD1 and BD2) of BRD4, with dissociation constants (Kd) of 90 nM and 28 nM, respectively [5]. Upon forming the ternary complex, ARV-825 induces rapid, efficient, and sustained degradation of BRD4, distinguishing it fundamentally from traditional BET inhibitors. The compound demonstrates remarkable potency, with studies reporting half-maximal degradation (DC50) values in the low nanomolar range (1-10 nM) across various cancer cell types, achieving maximal degradation (>90%) within hours of treatment [1] [4] [8].

Table 1: Key Molecular Characteristics of ARV-825

PropertySpecificationBiological Significance
Molecular FormulaC46H47ClN8O9SDetermines chemical properties and bioavailability
Molecular Weight923.43 g/molImpacts cellular permeability and pharmacokinetics
BRD4-BD1 Kd90 nMBinding affinity for first bromodomain
BRD4-BD2 Kd28 nMHigher affinity for second bromodomain
E3 Ligase RecruitedCereblon (CRBN)CRL4CRBN ubiquitin ligase complex
Linker CompositionPiperazine-piperidine-PEGOptimized length and chemistry for ternary complex formation

Historical Development of BET Protein Inhibitors

The development of BET inhibitors represents a significant evolution in epigenetic cancer therapy. The journey began with the discovery of JQ1 in 2010, a thienodiazepine that competitively inhibits BET bromodomains from binding acetylated histones. JQ1 demonstrated promising preclinical activity, particularly against NUT midline carcinoma driven by BRD4-NUT fusion proteins [7] [9]. This breakthrough was followed by the development of OTX015, a clinical-stage analog with improved pharmacokinetic properties. However, these first-generation inhibitors faced significant limitations: their effects were reversible due to transient target engagement, leading to rapid BRD4 protein accumulation and feedback transcriptional upregulation that diminished their efficacy over time [1] [6]. Furthermore, incomplete suppression of oncogenic targets like MYC necessitated high drug concentrations, increasing the risk of off-target effects. These challenges prompted the exploration of alternative strategies, culminating in the advent of PROTAC-based degraders. ARV-825 emerged from pioneering work by Lu et al. (2015), who conceptualized PROTAC-mediated degradation as a superior approach for targeting BET proteins [8]. By efficiently eliminating BRD4 rather than temporarily inhibiting it, ARV-825 demonstrated fundamentally improved pharmacology, including prolonged suppression of oncogenic signaling at substantially lower concentrations than traditional inhibitors [1] [4] [8].

Properties

Product Name

ARV-825

IUPAC Name

2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]acetamide

Molecular Formula

C46H47ClN8O9S

Molecular Weight

923.4 g/mol

InChI

InChI=1S/C46H47ClN8O9S/c1-26-27(2)65-46-39(26)41(29-7-9-30(47)10-8-29)50-35(42-53-52-28(3)54(42)46)25-38(57)49-31-11-13-32(14-12-31)64-24-23-63-22-21-62-20-19-61-18-17-48-34-6-4-5-33-40(34)45(60)55(44(33)59)36-15-16-37(56)51-43(36)58/h4-14,35-36,48H,15-25H2,1-3H3,(H,49,57)(H,51,56,58)/t35-,36?/m0/s1

InChI Key

RWLOGRLTDKDANT-TYIYNAFKSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Solubility

Soluble in DMSO

Synonyms

ARV-825; ARV 825; ARV825.

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Isomeric SMILES

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NC4=CC=C(C=C4)OCCOCCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8=CC=C(C=C8)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.